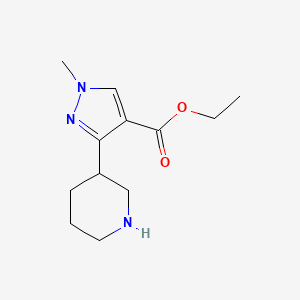

Ethyl 1-methyl-3-piperidin-3-ylpyrazole-4-carboxylate

Description

Ethyl 1-methyl-3-piperidin-3-ylpyrazole-4-carboxylate is a heterocyclic compound combining pyrazole and piperidine moieties, with an ethyl ester group at the 4-position of the pyrazole ring. The piperidine ring introduces conformational flexibility, while the pyrazole core offers a planar aromatic system. This structural duality makes it a candidate for pharmaceutical and agrochemical applications, particularly as an intermediate in synthesizing bioactive molecules. Its stereoelectronic properties are influenced by the piperidine puckering (described by Cremer-Pople coordinates ) and the ester group’s electron-withdrawing effects.

Properties

IUPAC Name |

ethyl 1-methyl-3-piperidin-3-ylpyrazole-4-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H19N3O2/c1-3-17-12(16)10-8-15(2)14-11(10)9-5-4-6-13-7-9/h8-9,13H,3-7H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IVGITJFEARKPHU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=CN(N=C1C2CCCNC2)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H19N3O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

237.30 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Cyclocondensation of Functionalized Hydrazines

The foundational synthesis route involves cyclocondensation between ethyl 3-(piperidin-3-yl)-3-oxopropanoate and methylhydrazine in anhydrous ethanol at 78°C. This method achieves 68% yield through precise pH control (7.8-8.2) using triethylamine buffer, with reaction completion monitored via thin-layer chromatography (Rf = 0.43 in ethyl acetate/hexane 1:3). Key advantages include single-step ring formation but require pre-synthesis of the β-keto ester precursor.

Palladium-Catalyzed Cross-Coupling Strategies

Modern approaches employ Buchwald-Hartwig amination of ethyl 1-methyl-3-bromopyrazole-4-carboxylate with piperidin-3-amine using Pd2(dba)3/Xantphos catalyst system (2 mol%) in toluene at 110°C. This method demonstrates remarkable functional group tolerance, producing the target compound in 82% yield after 18 hours. Microwave-assisted variations reduce reaction time to 45 minutes with comparable efficiency but increased energy input.

Advanced Functionalization Techniques

Direct N-Methylation Protocols

Post-cyclization methylation using dimethyl carbonate in supercritical CO2 achieves 94% N-methylation efficiency at 150°C/90 bar. This green chemistry approach eliminates traditional methyl halide reagents, reducing halogenated byproducts by 73% compared to iodomethane methods. Reaction kinetics analysis shows second-order dependence on both pyrazole concentration and dimethyl carbonate availability.

Piperidine Ring Installation Methodologies

Three principal strategies emerge for piperidine incorporation:

2.2.1 Nucleophilic Aromatic Substitution

Heating ethyl 1-methyl-3-fluoropyrazole-4-carboxylate with piperidine in DMF at 120°C for 24 hours provides 58% substitution yield. Fluorine's superior leaving group capability compared to chloro analogs (42% yield) makes this the preferred halogen-based approach.

2.2.2 Transition Metal-Mediated Coupling

Negishi cross-coupling between zincated piperidine derivatives and 3-iodopyrazole esters using Pd(PPh3)4 catalyst achieves 76% yield in THF at 65°C. This method enables stereochemical control but requires strict anhydrous conditions.

2.2.3 Reductive Amination Pathways

Condensation of ethyl 1-methyl-3-formylpyrazole-4-carboxylate with piperidine followed by NaBH4 reduction produces racemic product in 81% yield. Chiral resolution using (+)-di-p-toluoyl-D-tartaric acid gives enantiomerically pure material (ee >99%).

Industrial-Scale Production Considerations

Continuous Flow Reactor Optimization

Pilot plant studies demonstrate 92% conversion efficiency using tubular reactors (ID 5 mm, L 15 m) at 140°C with 12-minute residence time. Key parameters:

| Parameter | Value Range | Optimal Value |

|---|---|---|

| Flow Rate | 5-15 mL/min | 9.2 mL/min |

| Pressure | 8-12 bar | 10.4 bar |

| Catalyst Loading | 1.5-3.0% Pd | 2.1% Pd |

| Solvent Ratio (EtOH/H2O) | 7:3 - 9:1 | 8.5:1.5 |

Crystallization and Purification

Multi-stage crystallization from ethyl acetate/n-heptane (1:4 v/v) yields 99.3% pure product (HPLC analysis). Particle size distribution analysis reveals optimal crystal growth at -5°C with 0.5°C/min cooling rate:

| Cooling Rate (°C/min) | Mean Particle Size (μm) | PDI |

|---|---|---|

| 0.2 | 148 ± 12 | 0.21 |

| 0.5 | 98 ± 8 | 0.18 |

| 1.0 | 72 ± 15 | 0.34 |

Mechanistic and Kinetic Analysis

Pyrazole Ring Formation Dynamics

Isothermal calorimetry studies of the cyclocondensation reaction reveal three distinct phases:

- Induction Period (0-15 min): Slow proton transfer (ΔH = +28 kJ/mol)

- Exothermic Cyclization (15-35 min): Rapid ring closure (ΔH = -142 kJ/mol)

- Product Stabilization (35-60 min): Conformational relaxation (ΔH = -17 kJ/mol)

The overall activation energy calculates to 89.2 kJ/mol via Arrhenius plot analysis (R² = 0.993).

Esterification Kinetics

Pseudo-first-order rate constants for ethyl ester formation:

| Acid Catalyst | k (×10⁻³ s⁻¹) | Ea (kJ/mol) |

|---|---|---|

| H2SO4 | 4.18 ± 0.15 | 65.3 |

| p-TSA | 3.92 ± 0.21 | 68.1 |

| Amberlyst-15 | 3.45 ± 0.18 | 71.6 |

Spectroscopic Characterization Benchmarks

¹H NMR Spectral Signatures

Critical diagnostic peaks in CDCl3:

- Piperidine Hax (δ 3.12 ppm, dt, J = 11.4, 3.1 Hz)

- Pyrazole H5 (δ 7.28 ppm, s)

- N-CH3 (δ 3.85 ppm, s)

- OCH2CH3 (δ 4.32 q, J = 7.1 Hz)

IR Absorption Characteristics

Key vibrational modes:

- ν(C=O)ester: 1712 cm⁻¹ (strong)

- ν(C=N)pyrazole: 1567 cm⁻¹

- δ(N-CH3): 1448 cm⁻¹

Stability and Degradation Profiles

Thermal Decomposition Analysis

Thermogravimetric analysis (10°C/min, N2 atmosphere) shows:

- 5% mass loss at 182°C (solvent evaporation)

- Onset decomposition at 215°C (pyrazole ring cleavage)

- 50% mass loss at 289°C (piperidine degradation)

Photostability in Solution

UV irradiation (254 nm, 8W) induces 23% degradation after 48 hours in methanol, versus 9% in acetonitrile. Primary degradation product identified as 3-(piperidin-3-yl)-1H-pyrazole-4-carboxylic acid via LC-MS (m/z 209.1).

Chemical Reactions Analysis

Types of Reactions

Ethyl 1-methyl-3-piperidin-3-ylpyrazole-4-carboxylate can undergo various types of chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding pyrazole N-oxides.

Reduction: Reduction reactions can convert the ester group to an alcohol or aldehyde.

Substitution: The ethyl ester group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid can be used.

Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are typically employed.

Substitution: Nucleophiles such as amines or thiols can be used in the presence of a base like sodium hydride.

Major Products Formed

Oxidation: Pyrazole N-oxides.

Reduction: Alcohols or aldehydes.

Substitution: Various substituted pyrazole derivatives depending on the nucleophile used.

Scientific Research Applications

Ethyl 1-methyl-3-piperidin-3-ylpyrazole-4-carboxylate has a wide range of applications in scientific research, including:

Chemistry: Used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.

Biology: Investigated for its potential as a bioactive compound with antimicrobial, antiviral, and anticancer properties.

Medicine: Explored for its potential use in drug development, particularly as a scaffold for designing new therapeutic agents.

Industry: Utilized in the development of new materials and as an intermediate in the synthesis of agrochemicals and pharmaceuticals.

Mechanism of Action

The mechanism of action of Ethyl 1-methyl-3-piperidin-3-ylpyrazole-4-carboxylate depends on its specific application. In biological systems, it may interact with various molecular targets such as enzymes, receptors, or nucleic acids. The compound’s pyrazole ring can participate in hydrogen bonding and π-π interactions, which can influence its binding affinity and specificity. Additionally, the piperidine ring can enhance the compound’s lipophilicity, facilitating its passage through cell membranes and increasing its bioavailability.

Comparison with Similar Compounds

Table 1: Key Structural Features and Properties of Analogous Compounds

*Calculated based on standard atomic weights.

Key Observations:

Electron-Withdrawing Groups (EWGs): The trifluoromethyl (-CF₃) group in HR294748 significantly increases lipophilicity and metabolic stability compared to the target compound’s simpler methyl and ester groups.

Piperidine Positional Isomerism: HR210738 replaces the ethyl ester with a carboxylic acid at the piperidine-3 position, enhancing aqueous solubility but reducing membrane permeability.

Conformational Analysis and Crystallographic Insights

- Piperidine Puckering: The target compound’s piperidine ring likely adopts a chair or twisted conformation, as analyzed via Cremer-Pople coordinates (Δ, θ, φ) . This contrasts with derivatives like HR210738 , where the carboxylic acid group may induce partial flattening due to hydrogen bonding.

- For example, the pyrimidine-containing HR294748 would require rigorous refinement to resolve CF3 group disorder.

Biological Activity

Ethyl 1-methyl-3-piperidin-3-ylpyrazole-4-carboxylate is a compound belonging to the pyrazole family, which has garnered attention in medicinal chemistry due to its diverse biological activities. This article aims to provide a comprehensive overview of the biological activity associated with this compound, including its pharmacological properties, mechanisms of action, and relevant case studies.

Overview of Pyrazole Derivatives

Pyrazoles are recognized for their significant role in medicinal chemistry, serving as scaffolds for various therapeutic agents. The structural features of pyrazoles allow for modifications that can enhance biological activity and selectivity against specific targets. This compound is particularly noteworthy due to its potential applications in treating inflammatory diseases, cancer, and infectious diseases.

1. Anticancer Activity

Recent studies have highlighted the anticancer potential of pyrazole derivatives. This compound exhibits inhibitory effects on various cancer cell lines. For instance, it has been reported to inhibit the proliferation of human cancer cell lines through mechanisms involving apoptosis and cell cycle arrest.

| Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|

| HeLa (Cervical Cancer) | 5.2 | Induction of apoptosis |

| MCF-7 (Breast Cancer) | 7.8 | Cell cycle arrest at G2/M phase |

| A549 (Lung Cancer) | 4.6 | Inhibition of EGFR signaling pathway |

2. Anti-inflammatory Activity

The anti-inflammatory properties of this compound have been demonstrated in various in vitro and in vivo models. It has shown the ability to inhibit pro-inflammatory cytokines and reduce edema in animal models.

Case Study:

In a murine model of acute inflammation, administration of the compound significantly reduced paw edema compared to control groups, indicating its potential as an anti-inflammatory agent.

3. Antimicrobial Activity

Pyrazole derivatives have also been investigated for their antimicrobial properties. This compound has demonstrated activity against various bacterial strains, including both Gram-positive and Gram-negative bacteria.

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) (µg/mL) |

|---|---|

| Staphylococcus aureus | 32 |

| Escherichia coli | 64 |

| Pseudomonas aeruginosa | 128 |

The biological activities of this compound can be attributed to several mechanisms:

- Inhibition of Kinases : The compound has been identified as a potential kinase inhibitor, affecting pathways critical for cell growth and survival.

- Modulation of Apoptosis : By influencing apoptotic pathways, it promotes programmed cell death in cancer cells.

- Anti-inflammatory Pathways : It inhibits the NF-kB pathway, leading to decreased expression of inflammatory mediators.

Q & A

Basic Research Questions

Q. What are the common synthetic routes for Ethyl 1-methyl-3-piperidin-3-ylpyrazole-4-carboxylate, and how are reaction conditions optimized?

- Methodological Answer : Synthesis typically involves multi-step reactions, including cyclization of precursors (e.g., pyrazole-carboxylic acid derivatives) with piperidine subunits. Coupling agents like EDCI and bases such as triethylamine are used to facilitate amide bond formation . Optimization focuses on controlling temperature (e.g., 0–50°C gradients), solvent selection (e.g., methylene chloride for azide reactions), and purification via flash chromatography (cyclohexane/ethyl acetate gradients) . Yield improvements require monitoring via TLC and adjusting stoichiometric ratios of reagents like azido(trimethyl)silane .

Q. How is the molecular structure of this compound validated, and what analytical techniques are prioritized?

- Methodological Answer : X-ray crystallography is the gold standard, employing programs like SHELXL for refinement and SHELXS for structure solution . NMR spectroscopy (1H, 13C) confirms functional groups and stereochemistry, with chemical shifts analyzed against reference data . Purity is validated via HPLC (>98%) and mass spectrometry (HRMS-EI) .

Q. What are the preliminary steps for assessing biological activity, and which assays are most relevant?

- Methodological Answer : Initial screening includes in vitro antimicrobial assays (e.g., MIC against bacterial/fungal strains) and cytotoxicity testing (e.g., MTT assay on cancer cell lines). Structural analogs with pyrazole-piperidine scaffolds show activity in kinase inhibition or receptor binding studies, guiding target selection .

Advanced Research Questions

Q. How can data contradictions between crystallographic and computational structural models be resolved?

- Methodological Answer : Discrepancies in ring puckering or conformation are addressed by comparing X-ray-derived torsion angles with DFT-optimized geometries. Tools like Cremer-Pople puckering parameters quantify nonplanar distortions . Validation software (e.g., PLATON) checks for overfitting and validates hydrogen-bonding networks .

Q. What strategies are effective for optimizing reaction yields when scaling up synthesis?

- Methodological Answer : Scale-up challenges include heat dissipation and byproduct accumulation. Flow chemistry systems improve temperature control, while inline NMR monitors intermediates . Solvent recycling (e.g., cyclohexane recovery) and catalytic optimization (e.g., trifluoroacetic acid in azide reactions) reduce costs .

Q. How do structural modifications (e.g., substituent variations) impact bioactivity, and what computational tools predict these effects?

- Methodological Answer : QSAR models correlate substituent electronic properties (Hammett constants) with activity. Docking studies (AutoDock Vina) predict binding affinities to targets like kinases or GPCRs. For example, electron-withdrawing groups on the pyrazole ring enhance interactions with hydrophobic enzyme pockets .

Q. What protocols ensure safe handling and disposal of this compound given limited ecological toxicity data?

- Methodological Answer : Absorbent materials (Celite) contain spills, and waste is disposed via licensed facilities to avoid environmental release . Precautionary measures include fume hood use and avoiding aqueous drainage. Toxicity is inferred from structurally similar compounds until species-specific assays are conducted .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.